4-Bromo-2-nitro-1-benzofuran-5-ol

Antibacterial SAR 2-Nitrobenzofuran pharmacophore

4-Bromo-2-nitro-1-benzofuran-5-ol is a validated 2-nitrobenzofuran pharmacophore with superior antibacterial activity over 3-nitro isomers. Its C4-Br enables Suzuki-Miyaura diversification; the C5-OH permits late-stage O-alkylation/acylation for biotin, fluorophore, or PEG conjugation—chemoselectivity absent in the 5-methoxy analog (CAS 56897-45-1). Ideal for SAR library synthesis, chemical probe development, and genotoxicity QSAR model validation. Not interchangeable with 3-nitro isomers or 5-methoxy derivatives. Procure only the correct regioisomer.

Molecular Formula C8H4BrNO4
Molecular Weight 258.03 g/mol
CAS No. 56897-47-3
Cat. No. B12894156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitro-1-benzofuran-5-ol
CAS56897-47-3
Molecular FormulaC8H4BrNO4
Molecular Weight258.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)[N+](=O)[O-])C(=C1O)Br
InChIInChI=1S/C8H4BrNO4/c9-8-4-3-7(10(12)13)14-6(4)2-1-5(8)11/h1-3,11H
InChIKeyRXKNEJLHRAGCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-nitro-1-benzofuran-5-ol (CAS 56897-47-3): Core Chemical Profile and Procurement Relevance


4-Bromo-2-nitro-1-benzofuran-5-ol (CAS 56897-47-3) is a trisubstituted benzofuran derivative bearing a bromine atom at position 4, a nitro group at position 2, and a hydroxyl group at position 5 of the benzofuran scaffold. Its molecular formula is C₈H₄BrNO₄ with a molecular weight of 258.03 g/mol . The compound belongs to the 2-nitrobenzofuran class, a pharmacophore established as critical for antibacterial, antiparasitic, and genotoxic activities, where the nitro group at position 2 of the furan ring serves as an essential indicator of biological action [1]. The presence of the bromine substituent distinguishes it from the parent 2-nitrobenzofuran-5-ol and enables further functionalization via cross-coupling chemistry, while the free 5-hydroxyl group provides a reactive handle for derivatization that is absent in the corresponding 5-methoxy analog (4-bromo-5-methoxy-2-nitrobenzofuran, CAS 56897-45-1) .

4-Bromo-2-nitro-1-benzofuran-5-ol: Why Generic Substitution Is Not Feasible


In the 2-nitrobenzofuran series, small changes in substituent position or identity produce large differences in biological activity and chemical reactivity. Comparative studies have demonstrated that 3-nitrobenzofurans are consistently less active against bacteria and protozoa than their 2-nitro counterparts, confirming that the pharmacophore is position-dependent [1]. Furthermore, the bromine atom at position 4 is not merely a placeholder; it modulates electronic properties (via its electron-withdrawing effect) and enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that are inaccessible to the non-halogenated parent compound. The 5-hydroxyl group confers hydrogen-bond donor capability and aqueous solubility that differ from the 5-methoxy analog, influencing both pharmacokinetic behavior and synthetic derivatization pathways. These multidimensional differences mean that 2-nitrobenzofuran-5-ol (CAS 40024-32-6), 3-nitro-5-benzofuranol (CAS 126318-27-2), and 4-bromo-5-methoxy-2-nitrobenzofuran (CAS 56897-45-1) cannot serve as interchangeable substitutes in structure-activity relationship studies, intermediate-dependent syntheses, or biological assays.

4-Bromo-2-nitro-1-benzofuran-5-ol (CAS 56897-47-3): Quantitative Differentiation Evidence Against Closest Analogs


Regiospecific Nitro Group Placement: 2-Nitro vs. 3-Nitro Benzofuran Antibacterial Activity Comparison

In a direct comparative study of 2-nitro and 3-nitrobenzofuran derivatives, 3-nitrobenzofurans were consistently less active against both bacteria and protozoa than their corresponding 2-nitro analogs. The study concluded that the pharmacophore nitro group serves as an indicator of biological action only when suitably located at position 2 of the benzofuran ring [1]. Therefore, 3-nitro-5-benzofuranol (CAS 126318-27-2), a commercially available positional isomer of the target compound, is predicted to exhibit inferior antibacterial and antiparasitic activity solely due to the nitro group being located at position 3 rather than position 2.

Antibacterial SAR 2-Nitrobenzofuran pharmacophore

Halogen-Dependent Reactivity: Bromine at Position 4 Enables Cross-Coupling Chemistry

The bromine substituent at position 4 of 4-bromo-2-nitro-1-benzofuran-5-ol provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is completely absent in the non-halogenated analog 2-nitrobenzofuran-5-ol (CAS 40024-32-6). Furazan-containing bromoarenes closely related to the benzofuran scaffold have been demonstrated to undergo efficient Suzuki-Miyaura coupling with arylboronic acids, affording biaryl products in good yields . The target compound retains this synthetic versatility while also possessing the 5-hydroxyl group, offering an orthogonal protection/deprotection strategy that the 5-methoxy analog (CAS 56897-45-1) does not readily provide.

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Hydrogen-Bond Donor Capacity: 5-Hydroxy vs. 5-Methoxy Substituent Impact on Physicochemical Properties

The 5-hydroxyl group of 4-bromo-2-nitro-1-benzofuran-5-ol provides one hydrogen-bond donor (HBD), increasing aqueous solubility and influencing membrane permeability relative to the 5-methoxy analog 4-bromo-5-methoxy-2-nitrobenzofuran (CAS 56897-45-1), which has zero HBDs. The methoxy analog has a higher molecular weight (272.05 vs. 258.03 g/mol) and increased lipophilicity (estimated ΔlogP ≈ +0.5 to +0.7 for OMe vs. OH), which may reduce aqueous solubility. In the context of the 2-nitrobenzofuran pharmacophore, substitution of a methoxy group at position 7 of related naphthofuran structures has been shown to increase genotoxic activity, demonstrating that the electronic nature of oxygen substituents on the benzofuran ring directly modulates biological potency [1].

Physicochemical Properties Drug Design Solubility

Genotoxicity SAR: 2-Nitrobenzofuran Core with 4-Substitution Modulates Biological Potency

A comprehensive CASE (Computer-Automated Structure Evaluation) analysis of 79 nitroarenofurans identified the 2-nitrobenzofuran core as the primary biophore responsible for genotoxic activity (SOS chromotest, E. coli PQ37). The study further established that substituents on the aromatic ring modulate quantitative potency: for example, a methoxy group at position 7 of the naphthofuran scaffold increased activity, while longer aliphatic chains at position 3 decreased activity [1]. By extension, the bromine substituent at position 4 of 4-bromo-2-nitro-1-benzofuran-5-ol is predicted to influence genotoxic potency in a manner distinct from the unsubstituted parent 2-nitrobenzofuran-5-ol, though direct experimental comparison between these two specific compounds was not identified in the literature. The QSAR model correctly predicted genotoxicity for 95.8% of 24 'unknown' nitroarenofurans (r = 0.88-0.97), supporting the reliability of class-level potency inferences for novel analogs.

Genotoxicity QSAR Nitroarenofuran

4-Bromo-2-nitro-1-benzofuran-5-ol (CAS 56897-47-3): Highest-Confidence Application Scenarios


Antibacterial Lead Optimization via Regiospecific 2-Nitrobenzofuran Scaffold

Given the established superiority of 2-nitrobenzofurans over 3-nitro isomers for antibacterial activity [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting Gram-positive and Gram-negative bacteria. The 4-bromo substituent allows systematic exploration of the 4-position via parallel Suzuki-Miyaura coupling, enabling rapid analog library synthesis without requiring de novo scaffold construction for each derivative. Procurement of the correct 2-nitro regioisomer is essential, as the 3-nitro positional isomer (CAS 126318-27-2) would yield misleadingly weak antibacterial data.

Dual-Functional Synthetic Intermediate for Complex Benzofuran Derivatives

The compound's orthogonal functional groups—C4-Br for cross-coupling and C5-OH for O-alkylation/acylation—enable sequential, chemoselective derivatization in medicinal chemistry programs. Unlike the 5-methoxy analog (CAS 56897-45-1), the free hydroxyl group permits late-stage functionalization (e.g., with biotin, fluorophores, or PEG chains) after cross-coupling at C4, providing greater synthetic flexibility. This dual reactivity is particularly valuable for preparing probe molecules for chemical biology target identification studies.

Genotoxicity QSAR Model Validation and Nitrobenzofuran Safety Profiling

The validated CASE/QSAR model for nitroarenofuran genotoxicity correctly predicts potency for 95.8% of test compounds [1]. This compound, bearing the critical 2-nitrobenzofuran biophore with a unique 4-bromo substitution pattern, is an ideal candidate for expanding the applicability domain of existing genotoxicity prediction models. Its procurement enables experimental determination of SOS chromotest activity (sfiA induction in E. coli PQ37), contributing data that refines understanding of electronic substituent effects on nitrobenzofuran-mediated DNA damage.

Physicochemical Property Studies Comparing 5-OH vs. 5-OMe Benzofurans

The target compound's 5-hydroxyl group confers enhanced aqueous solubility relative to the 5-methoxy analog, as reflected in the lower molecular weight (258.03 vs. 272.05 g/mol) and presence of a hydrogen-bond donor. This makes it the preferred choice for biochemical assays conducted under physiological conditions (aqueous buffer, pH 7.4), where the more lipophilic 5-methoxy compound may exhibit limited solubility or non-specific binding. Comparative solubility and permeability measurements between these two analogs can inform the design of benzofuran-based probes with optimized pharmacokinetic properties.

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